Fmoc-asp-ofm

描述

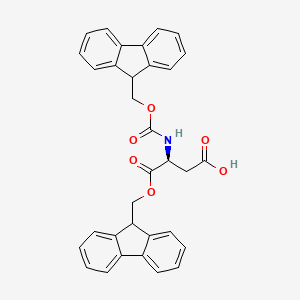

Structure

3D Structure

属性

IUPAC Name |

(3S)-4-(9H-fluoren-9-ylmethoxy)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H27NO6/c35-31(36)17-30(32(37)39-18-28-24-13-5-1-9-20(24)21-10-2-6-14-25(21)28)34-33(38)40-19-29-26-15-7-3-11-22(26)23-12-4-8-16-27(23)29/h1-16,28-30H,17-19H2,(H,34,38)(H,35,36)/t30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVDDDPGTRDTJT-PMERELPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](CC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H27NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692810 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187671-16-5 | |

| Record name | (3S)-4-[(9H-Fluoren-9-yl)methoxy]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxobutanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OFm)-OH: Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of Fmoc-Asp(OFm)-OH, a critical reagent in modern peptide synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and peptide chemistry.

Core Chemical and Physical Properties

Fmoc-Asp(OFm)-OH is a derivative of aspartic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a 9-fluorenylmethyl (OFm) ester. It is essential to distinguish between two commonly referenced compounds that may share similar nomenclature but differ in their specific structure, as indicated by their CAS numbers and molecular weights.

Table 1: Quantitative Data for Fmoc-Asp(OFm)-OH Derivatives

| Property | Fmoc-L-Asp(OFm)-OH | Fmoc-Asp-OFm |

| CAS Number | 608512-85-2[1] | 187671-16-5[2][3] |

| Molecular Formula | C₃₃H₂₇NO₆[1] | C₃₃H₂₇NO₆[2][3] |

| Molecular Weight | 491.3 g/mol [1] | 533.59 g/mol [2][3] |

| Appearance | White powder[1] | White powder[2] |

| Melting Point | Not available | 196-207 °C[2] |

| Optical Rotation | [a]D20 = -3 ± 1º (c=0.5 in MeOH)[1] | Not available |

| Purity (by HPLC) | ≥ 98%[1] | ≥ 98%[2] |

| Storage Conditions | 0-8 °C[1] | 0-8 °C[2] |

Solubility: Both derivatives are generally soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone[4][5].

Chemical Structure and Stereochemistry

The structure of Fmoc-Asp(OFm)-OH is characterized by three key components: the aspartic acid backbone, the base-labile Fmoc protecting group on the α-amine, and the OFm protecting group on the β-carboxyl side chain.

-

Aspartic Acid Core: A naturally occurring acidic amino acid. The L-enantiomer is the form typically used in the synthesis of peptides that mimic natural proteins.

-

Fmoc Group (9-Fluorenylmethyloxycarbonyl): This bulky, aromatic group is crucial for the widely used Fmoc-based solid-phase peptide synthesis (SPPS) strategy. Its key feature is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), allowing for the stepwise elongation of the peptide chain[6].

-

OFm Group (9-Fluorenylmethyl ester): This protecting group shields the acidic side chain of the aspartic acid residue, preventing it from participating in unwanted side reactions during peptide synthesis. The OFm group is also base-labile and is typically removed during the final cleavage of the peptide from the solid support under acidic conditions.

The stereochemistry at the α-carbon of the aspartic acid core is of paramount importance, with the L-configuration being the natural and most commonly utilized form.

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp(OFm)-OH is a key building block in the synthesis of peptides and proteins using Fmoc-SPPS[1][2]. This methodology allows for the efficient and controlled assembly of complex peptide chains on a solid support.

A significant challenge associated with the incorporation of aspartic acid residues in SPPS is the formation of an aspartimide byproduct[7]. This side reaction occurs through the cyclization of the aspartic acid side chain, which can lead to racemization and the formation of β-aspartyl peptides, impurities that are often difficult to separate from the desired product[7].

Strategies to Mitigate Aspartimide Formation:

-

Use of Sterically Hindered Protecting Groups: While OFm offers protection, other bulkier side-chain protecting groups like 3-methylpent-3-yl (Mpe) can provide greater steric hindrance to suppress aspartimide formation[8].

-

Modification of Deprotection Conditions: The addition of acidic additives like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help buffer the basicity and reduce the incidence of this side reaction[9].

-

Backbone Protection: Protecting the amide nitrogen of the preceding amino acid with groups like 2-hydroxy-4-methoxybenzyl (Hmb) has been shown to completely eliminate aspartimide formation[7].

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving the use of Fmoc-Asp(OFm)-OH in peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for incorporating an Fmoc-Asp(OFm)-OH residue into a growing peptide chain on a solid support.

Materials:

-

Fmoc-Asp(OFm)-OH

-

Solid support resin (e.g., Rink Amide resin)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents (e.g., HBTU, HATU)

-

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: The solid support resin is swelled in DMF for at least one hour in a reaction vessel.

-

Fmoc Deprotection: The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% piperidine in DMF solution for a specified time (e.g., 2 x 10 minutes)[9]. The resin is then thoroughly washed with DMF.

-

Amino Acid Coupling:

-

In a separate vial, Fmoc-Asp(OFm)-OH is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA)[9].

-

This activated amino acid solution is then added to the deprotected resin.

-

The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation to ensure complete reaction[9].

-

The resin is then washed with DMF to remove any unreacted reagents.

-

-

Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed as described in step 2.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups (including the OFm group) are removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours[10].

-

Peptide Precipitation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether, collected by centrifugation, and washed with cold ether to remove scavengers and dissolved protecting group fragments.

-

Lyophilization: The crude peptide is dried under vacuum (lyophilized) to yield a fluffy white powder.

HPLC Purification Protocol

The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

-

Crude lyophilized peptide

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

C18 reverse-phase HPLC column

Procedure:

-

Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often the initial mobile phase conditions.

-

Mobile Phase Preparation: Two mobile phases are typically used:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Chromatographic Separation:

-

The C18 column is equilibrated with the initial mobile phase conditions (e.g., 95% A, 5% B).

-

The dissolved peptide sample is injected onto the column.

-

A linear gradient of increasing Mobile Phase B is applied to elute the peptide and impurities from the column. A typical gradient might be from 5% to 65% B over 30 minutes.

-

The elution is monitored by UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Fractions corresponding to the major peptide peak are collected.

-

Purity Analysis: The purity of the collected fractions is assessed by analytical RP-HPLC.

-

Lyophilization: The pure fractions are pooled and lyophilized to obtain the final purified peptide.

Mass Spectrometry Analysis

The molecular weight of the purified peptide is confirmed by mass spectrometry.

Procedure:

-

Sample Preparation: A small amount of the purified, lyophilized peptide is dissolved in a suitable solvent (e.g., 50:50 water/acetonitrile with 0.1% formic acid).

-

Mass Spectrometry Analysis: The sample is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The instrument is operated in positive ion mode to detect the protonated molecular ion ([M+H]⁺) and potentially other charge states. The observed mass is then compared to the calculated theoretical mass of the peptide. Fragmentation analysis (MS/MS) can be performed to confirm the peptide sequence.

Visualization of Workflows

The following diagrams illustrate the key processes involved in the use of Fmoc-Asp(OFm)-OH in peptide synthesis.

Figure 1: General workflow for solid-phase peptide synthesis using Fmoc-Asp(OFm)-OH.

Figure 2: Mechanism of aspartimide formation during Fmoc-SPPS.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C33H27NO6 | CID 53229909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 187671-16-5 [chemicalbook.com]

- 5. This compound | CAS:187671-16-5 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. nbinno.com [nbinno.com]

- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biotage.com [biotage.com]

- 9. benchchem.com [benchchem.com]

- 10. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

what is Fmoc-Asp(OFm)-OH used for in peptide synthesis

An In-depth Technical Guide to the Strategic Use of Fmoc-Asp(OFm)-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high-purity, complex peptide structures. Fmoc-Asp(OFm)-OH, an N-α-Fmoc-protected L-aspartic acid derivative with its β-carboxyl group shielded by a 9-fluorenylmethyl (OFm) ester, represents a critical tool for advanced peptide modification. Its primary utility lies in the principle of orthogonality; the OFm group is labile to mild basic conditions that are distinct from those used for N-terminal Fmoc removal or final acidolytic cleavage. This unique characteristic enables selective deprotection of the aspartic acid side-chain while the peptide remains anchored to the solid support, paving the way for sophisticated synthetic strategies such as on-resin cyclization and site-specific side-chain modifications. This guide details the core applications, quantitative performance, and detailed experimental protocols associated with the use of Fmoc-Asp(OFm)-OH.

Introduction to Orthogonal Protection in SPPS

Solid-Phase Peptide Synthesis (SPPS) using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is the predominant method for producing synthetic peptides.[1] The methodology relies on a cycle of deprotecting the N-terminal Fmoc group with a base (typically piperidine) and coupling the next Fmoc-protected amino acid. To prevent unwanted reactions, the side chains of trifunctional amino acids must be protected by groups that are stable to the repeated piperidine treatments but can be removed during the final cleavage from the resin, usually with a strong acid like trifluoroacetic acid (TFA).[2]

This two-dimensional protection scheme (base-labile N-α protection vs. acid-labile side-chain protection) is the foundation of SPPS. However, the synthesis of more complex structures like cyclic peptides, branched peptides, or peptides conjugated to other molecules requires a third dimension of orthogonality.[3] This is where specialized building blocks like Fmoc-Asp(OFm)-OH become indispensable. The OFm ester protecting group can be selectively cleaved without affecting the N-terminal Fmoc group or other acid-labile side-chain protectors, providing a unique chemical handle for on-resin modifications.[3][4]

Core Applications of Fmoc-Asp(OFm)-OH

The strategic incorporation of Fmoc-Asp(OFm)-OH into a peptide sequence opens two major avenues for creating advanced peptide architectures:

2.1 On-Resin Peptide Cyclization Head-to-tail or side-chain-to-main-chain cyclization significantly enhances the conformational rigidity, proteolytic stability, and bioavailability of peptides. Fmoc-Asp(OFm)-OH is a key enabler of on-resin cyclization. The synthetic strategy involves:

-

Assembly of the linear peptide sequence on the solid support.

-

Selective removal of the C-terminal OFm group to expose the side-chain carboxylic acid.

-

Removal of the N-terminal Fmoc group to expose the α-amine.

-

Intramolecular coupling of the newly exposed amine and carboxyl groups using standard peptide coupling reagents to form the cyclic structure.

This on-resin approach is often more efficient than solution-phase cyclization, which can be hampered by intermolecular polymerization and requires high-dilution conditions.

2.2 Site-Specific Side-Chain Modification and Conjugation The ability to deprotect a single side-chain carboxyl group on-resin provides a powerful tool for peptide modification. After selective removal of the OFm group, the free carboxylate can be used as a handle for various conjugations:

-

Labeling: Attaching fluorescent dyes or biotin tags for diagnostic and research applications.

-

PEGylation: Conjugating polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.

-

Formation of Branched Peptides: Coupling another peptide chain to the aspartic acid side-chain.

-

Synthesis of Depsipeptides: Forming an ester linkage with a hydroxy-functionalized molecule.

This precise, site-specific control is crucial for developing sophisticated peptide-based therapeutics and tools.

Data Presentation: Protecting Group Comparison

The choice of a side-chain protecting group for aspartic acid is critical, not only for enabling orthogonal strategies but also for minimizing the prevalent side reaction of aspartimide formation.[5] The following tables summarize the characteristics of the OFm group in comparison to other common aspartic acid protecting groups.

Table 1: Comparison of Common Aspartic Acid Side-Chain Protecting Groups

| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality with Fmoc/tBu Strategy | Primary Application / Key Feature |

| tert-Butyl ester | OtBu | Strong Acid (e.g., >90% TFA)[6] | Yes . Standard acid-labile group. | Standard protection for linear peptide synthesis.[6] |

| 9-Fluorenylmethyl ester | OFm | Mild Base (e.g., 5-20% Piperidine in DMF)[7] | Yes . Allows selective removal on-resin. | On-resin cyclization and side-chain modification. |

| Allyl ester | OAll | Pd(0) catalyst (e.g., Pd(PPh₃)₄)[4] | Yes . Fully orthogonal. | On-resin cyclization and modification; useful for catalyst-based deprotection schemes.[8] |

| 3-Methylpent-3-yl ester | OMpe | Strong Acid (e.g., TFA) | Yes . Acid-labile. | Sterically bulky group designed to suppress aspartimide formation.[9][10] |

| 2-Phenylisopropyl ester | O-2-PhiPr | Very Mild Acid (e.g., 1% TFA in DCM)[4][11] | Yes . Quasi-orthogonal, allowing removal without cleaving other tBu groups. | Mild, selective deprotection for on-resin cyclization.[11] |

Table 2: Illustrative On-Resin Cyclization Performance

Direct quantitative comparisons for cyclization yields using Fmoc-Asp(OFm)-OH are scarce and highly sequence-dependent. The following data is illustrative, based on reported outcomes for similar on-resin cyclization strategies, to provide a general performance expectation.

| Peptide Type | Cyclization Strategy | Linear Peptide Purity (Crude) | Cyclic Peptide Purity (Crude) | Key Observation |

| Model Peptide with Glu Linker | On-Resin Head-to-Tail | 64% | 22% - 28% | Demonstrates conversion from linear to cyclic form, though with side product formation.[2] |

| Model Peptide with Asp Linker | On-Resin Head-to-Tail | 78% | Lower than Glu-linked | Suggests the shorter Asp side chain may result in lower cyclization efficiency compared to Glu.[2] |

| Patent Example | Solid-Phase Cyclization | Not specified | 81.4% (Final Yield) | High yield reported for a specific cyclic dipeptide synthesis using an OFm-based strategy.[7] |

Experimental Protocols

Protocol 1: Incorporation of Fmoc-Asp(OFm)-OH into a Peptide Sequence

This protocol follows standard Fmoc-SPPS procedures.

-

Resin Swelling: Swell the synthesis resin (e.g., Rink Amide for C-terminal amides) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[12]

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound peptide by treating it with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes.[13]

-

Washing: Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine and the fulvene adduct.

-

Coupling Reaction: a. In a separate vial, dissolve Fmoc-Asp(OFm)-OH (3 eq.), a coupling agent such as HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. b. Add a base, N,N-Diisopropylethylamine (DIPEA) (6 eq.), to the mixture to activate the amino acid. c. Add the activated amino acid solution to the resin. d. Agitate the reaction vessel for 1-2 hours at room temperature.[13]

-

Washing: Wash the resin with DMF (3 times) and Dichloromethane (DCM) (3 times) to remove excess reagents.

-

Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction (absence of free primary amines).[8] Repeat steps 2-6 for subsequent amino acids.

Protocol 2: Selective On-Resin Deprotection of OFm and Head-to-Tail Cyclization

This protocol describes the key steps following the synthesis of the linear peptide precursor.

-

Linear Peptide Synthesis: Synthesize the full linear peptide on a suitable resin, ending with the final N-terminal amino acid coupled but still Fmoc-protected.

-

Simultaneous Deprotection: Treat the resin-bound peptide with a solution of 50% piperidine in DMF (v/v) . Agitate for 3-4 hours at room temperature. This single step removes both the N-terminal Fmoc group and the C-terminal Asp(OFm) group, exposing the terminal amine and side-chain carboxyl groups simultaneously.[7]

-

Washing: Thoroughly wash the resin with DMF (5-6 times) and DCM (3 times) to completely remove piperidine.

-

On-Resin Cyclization: a. Swell the washed resin in a DMF/DCM (1:1) mixture. b. Add a coupling reagent cocktail. A common combination is PyAOP (4 eq.) and a non-nucleophilic base like N-Methylmorpholine (NMM) or DIPEA (8 eq.).[4] c. Agitate the reaction at room temperature and monitor for completion (typically 4-12 hours) by taking small resin samples for cleavage and LC-MS analysis.

-

Final Wash: Once cyclization is complete, wash the resin with DMF and DCM and dry under vacuum.

-

Cleavage and Global Deprotection: Cleave the cyclic peptide from the resin and remove any remaining acid-labile side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% Triisopropylsilane) for 2-3 hours.[12]

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase HPLC.

Mandatory Visualizations

The following diagrams illustrate the logical and experimental workflows described.

Caption: Orthogonal protecting group strategy in Fmoc-SPPS.

Caption: Experimental workflow for on-resin peptide cyclization.

Caption: Workflow for site-specific side-chain labeling.

Conclusion

Fmoc-Asp(OFm)-OH is a specialized yet powerful reagent in the peptide chemist's toolkit. Its value is not as a standard component for linear synthesis but as a strategic enabler for producing complex, non-linear, and conjugated peptides. By providing a selectively removable side-chain protecting group, it facilitates elegant and efficient on-resin methodologies for cyclization and modification. For researchers and drug developers, mastering the use of such orthogonal systems is key to unlocking novel peptide structures with enhanced therapeutic potential, improved stability, and tailored functionality. While its application requires careful planning, the synthetic possibilities it affords make it an invaluable asset in modern peptide science.

References

- 1. academic.oup.com [academic.oup.com]

- 2. biotage.com [biotage.com]

- 3. peptide.com [peptide.com]

- 4. benchchem.com [benchchem.com]

- 5. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bachem.com [bachem.com]

- 7. CN113072506A - Synthetic method of cyclic dipeptide containing aspartic acid and glutamic acid - Google Patents [patents.google.com]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Mechanism of Fmoc-Asp(OFm)-OH Side Chain Protection

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the realm of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is paramount to achieving high-purity, complex peptide sequences. For trifunctional amino acids such as aspartic acid, the protection of the side-chain carboxyl group is crucial to prevent side reactions, most notably the formation of aspartimide. This technical guide provides a comprehensive overview of the Fmoc-Asp(OFm)-OH derivative, focusing on the unique characteristics and mechanism of the 9-fluorenylmethyl (OFm) ester as a side-chain protecting group.

The OFm group is distinguished by its lability under the same mild basic conditions used for the removal of the N-terminal Fmoc protecting group, typically a solution of piperidine in a polar aprotic solvent. This "semi-permanent" protecting group strategy allows for the simultaneous deprotection of the N-terminus and the aspartate side chain, a feature that is particularly advantageous for the on-resin synthesis of cyclic peptides containing a lactam bridge. This guide will delve into the mechanistic details of the protection and deprotection processes, present available data on the stability of the OFm group, and provide detailed experimental protocols for its application in SPPS.

The Core Principle: Orthogonal vs. Semi-Permanent Protection

In conventional Fmoc-based SPPS, an orthogonal protection strategy is employed. This means that the N-terminal Fmoc group is cleaved under mild basic conditions, while the side-chain protecting groups (e.g., tert-butyl esters) are stable to these conditions and are only removed at the final cleavage step with strong acid.

The OFm protecting group, however, operates on a "semi-permanent" or "pseudo-orthogonal" principle. It is stable during the coupling steps of peptide synthesis but is labile to the piperidine solution used for N-terminal Fmoc deprotection. This unique characteristic allows for selective deprotection of the aspartate side chain at a desired point in the synthesis, enabling specific chemical modifications, most notably on-resin cyclization.

Mechanism of Side Chain Protection and Deprotection

Protection of the Aspartate Side Chain

The synthesis of Fmoc-Asp(OFm)-OH involves the esterification of the β-carboxyl group of N-α-Fmoc-L-aspartic acid with 9-fluorenylmethanol. This process effectively masks the reactivity of the side-chain carboxyl group, preventing its participation in unwanted side reactions during peptide chain elongation.

Deprotection of the OFm Group: A Base-Catalyzed β-Elimination

The cleavage of the OFm ester from the aspartate side chain proceeds via the same E1cB (Elimination, Unimolecular, conjugate Base) mechanism as the removal of the N-terminal Fmoc carbamate. The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorenyl group by a base, typically piperidine.

The key steps are as follows:

-

Proton Abstraction: The secondary amine, piperidine, acts as a base and removes the acidic proton from the C9 position of the fluorenyl ring system of the OFm ester.

-

Formation of a Carbanion Intermediate: This deprotonation results in the formation of a resonance-stabilized carbanion.

-

β-Elimination: The unstable carbanion intermediate rapidly collapses through a β-elimination pathway. This leads to the formation of the highly reactive dibenzofulvene (DBF) and the free carboxylate on the aspartate side chain.

-

Scavenging of Dibenzofulvene: The excess piperidine in the deprotection solution acts as a nucleophile and traps the electrophilic DBF, forming a stable adduct. This prevents the DBF from undergoing side reactions with the deprotected peptide.

This mechanism allows for the clean and efficient removal of the OFm group under mild basic conditions, regenerating the free carboxylic acid on the aspartate side chain.

Quantitative Data on OFm Group Stability

While extensive quantitative kinetic data for the OFm group is not as widely published as for more common protecting groups, its stability profile is well-characterized qualitatively. The lability of the OFm ester to piperidine is comparable to that of the N-terminal Fmoc group, leading to their simultaneous cleavage.

| Protecting Group | Cleavage Conditions | Stability to Acid (TFA) | Application |

| OFm | 20% Piperidine in DMF | Stable | On-resin cyclization, selective side-chain deprotection |

| OtBu | 95% TFA | Labile | Standard side-chain protection in Fmoc-SPPS |

| OBzl | Strong Acid (e.g., HF) / Hydrogenolysis | Partially labile to TFA | Used in Boc-SPPS |

| OAll | Pd(0) catalyst | Stable | Orthogonal protection for on-resin modifications |

Note: The stability of ester-based protecting groups can be influenced by the specific peptide sequence and steric hindrance around the protected residue.

Experimental Protocols

General Solid-Phase Peptide Synthesis using Fmoc-Asp(OFm)-OH

This protocol outlines the general steps for incorporating Fmoc-Asp(OFm)-OH into a peptide sequence during standard Fmoc-SPPS.

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

-

Fmoc Deprotection (of the resin or preceding amino acid): Treat the resin with a solution of 20% (v/v) piperidine in DMF for 5-10 minutes. Repeat this step once. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate a solution of the desired Fmoc-amino acid (3-5 equivalents relative to resin loading) with a suitable coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., N,N-diisopropylethylamine, DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).

-

-

Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF).

-

Washing: Wash the resin thoroughly with DMF.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence, using Fmoc-Asp(OFm)-OH at the desired position for the aspartic acid residue.

On-Resin Lactam Bridge Formation

This protocol describes the process of on-resin cyclization following the incorporation of Fmoc-Asp(OFm)-OH and a corresponding amino acid with a deprotectable side-chain amine (e.g., Fmoc-Lys(Boc)-OH).

-

Linear Peptide Synthesis: Synthesize the linear peptide sequence on the solid support as described in Protocol 5.1, incorporating Fmoc-Asp(OFm)-OH and, for example, Fmoc-Lys(Boc)-OH at the desired positions.

-

Simultaneous N-terminal and Side-Chain Deprotection:

-

After the final amino acid has been coupled, treat the peptidyl-resin with 20% piperidine in DMF for 10-15 minutes. This step will simultaneously remove the N-terminal Fmoc group and the OFm group from the aspartate side chain.

-

Wash the resin extensively with DMF to remove piperidine and the dibenzofulvene adduct.

-

-

Side-Chain Deprotection of the Amine Donor (if applicable): If the cyclization partner is a side-chain amine (e.g., Lys), the protecting group on that side chain must be removed. For a Boc group on Lysine, this would typically be done during the final cleavage from the resin. For orthogonal protecting groups like Aloc or Dde, specific deprotection cocktails would be used at this stage. For a head-to-side-chain cyclization, this step is not necessary as the N-terminal amine is already deprotected.

-

On-Resin Cyclization (Lactamization):

-

Swell the deprotected peptidyl-resin in DMF.

-

Add a solution of a coupling reagent (e.g., PyBOP, HBTU, or HATU; 3-5 equivalents) and a non-nucleophilic base (e.g., DIPEA; 6-10 equivalents) in DMF to the resin.

-

Allow the cyclization reaction to proceed for 2-24 hours at room temperature. The reaction progress can be monitored by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS.

-

-

Final Cleavage and Deprotection:

-

After completion of the cyclization, wash the resin thoroughly with DMF and dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail appropriate for the resin and remaining side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for standard acid-labile groups).

-

Precipitate the cleaved cyclic peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the final product.

-

Mandatory Visualizations

Mechanism of OFm Side Chain Deprotection

Caption: Mechanism of OFm side chain deprotection via β-elimination.

Experimental Workflow for On-Resin Lactam Bridge Formation

Caption: Workflow for on-resin lactam bridge formation.

Conclusion

The use of Fmoc-Asp(OFm)-OH represents a sophisticated strategy in solid-phase peptide synthesis, offering a reliable method for the introduction of aspartic acid residues that can be selectively deprotected under mild basic conditions. Its primary application in the on-resin formation of lactam-bridged cyclic peptides streamlines the synthesis process by enabling simultaneous deprotection of the N-terminus and the aspartate side chain. This technical guide has provided a detailed examination of the underlying chemical mechanisms, a summary of the stability of the OFm protecting group, and comprehensive experimental protocols. For researchers and drug development professionals, a thorough understanding of these principles is essential for the successful design and synthesis of complex and conformationally constrained peptides with therapeutic potential.

An In-depth Technical Guide on the Core Principle of Orthogonal Protection in Fmoc-SPPS

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Protection in Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the creation of complex peptide chains by sequentially adding amino acids to a growing chain anchored to an insoluble resin support.[1] Amino acids, however, possess multiple reactive functional groups: an α-amino group, a carboxyl group, and a variable side chain (R group). To ensure the formation of the correct peptide bonds and prevent unwanted side reactions, such as self-polymerization, all reactive groups not involved in the formation of the amide bond must be temporarily masked with protecting groups.[1][2]

The success of a peptide synthesis hinges on a carefully chosen protection strategy. The ideal strategy, termed "orthogonal protection," allows for the selective removal of one class of protecting groups under specific conditions while all other classes remain intact.[3][4] This principle is paramount for the controlled, stepwise assembly of amino acids into a desired peptide sequence with high fidelity.[3][5]

The Core Principle of Orthogonal Protection

In the context of peptide synthesis, orthogonality refers to the use of multiple, distinct classes of protecting groups that can be removed by completely different chemical mechanisms.[3][6] This allows for a precise, hierarchical deprotection scheme. In SPPS, the strategy primarily involves two main types of protecting groups:

-

Temporary Protecting Groups: These shield the α-amino group of the incoming amino acid. They are removed at the beginning of each coupling cycle to allow for the elongation of the peptide chain.[3]

-

Permanent Protecting Groups: These mask the reactive functionalities of the amino acid side chains. They are designed to be stable throughout the entire synthesis process and are only removed during the final step when the completed peptide is cleaved from the solid support.[1][3]

The most widely adopted orthogonal strategy in modern SPPS is the Fmoc/tBu strategy .[3][6] This system relies on the base-lability of the N-terminal α-amino protecting group (Fmoc) and the acid-lability of the side-chain protecting groups (typically tert-butyl, tBu, based).[4][6] This elegant orthogonality ensures that the mild basic conditions used to remove the Fmoc group at each cycle do not affect the acid-sensitive side-chain protectors.[6][]

// Relationships Fmoc_Removal -> Base [label=" Removed by", color="#34A853"]; SideChain_Removal -> Acid [label=" Removed by", color="#FBBC05"]; Base -> SideChain_Removal [label=" No effect", style=dashed, color="#5F6368"]; Acid -> Fmoc_Removal [label=" No effect", style=dashed, color="#5F6368"]; } caption: "The Principle of Orthogonal Protection in Fmoc/tBu Strategy."

The Fmoc/tBu Strategy: A Closer Look

The Nα-Fmoc Group: A Base-Labile Protector

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is the temporary protecting group for the α-amino function. Its key advantage lies in its stability to acids and its rapid cleavage under mild basic conditions, typically with a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8] This deprotection reaction is a β-elimination mechanism that proceeds quickly and cleanly, liberating the free amine for the next coupling step.[8] The byproducts, dibenzofulvene and its piperidine adduct, are easily washed away.[8]

Side-Chain Protecting Groups: Acid-Labile Guardians

To prevent unwanted side reactions, the various functional groups on amino acid side chains are protected with "permanent" groups. In the Fmoc/tBu strategy, these are predominantly derivatives of tert-butyl alcohol (e.g., tert-butyl ether, tert-butyl ester) or other highly acid-labile groups like the trityl (Trt) group.[4][6] These groups are completely stable to the basic conditions of Fmoc removal but are efficiently cleaved during the final step with a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][9]

The table below summarizes common side-chain protecting groups used in Fmoc-SPPS and their lability.

| Amino Acid | Side Chain Functional Group | Common Protecting Group (PG) | PG Lability |

| Aspartic Acid (Asp) | β-Carboxyl | tert-Butyl ester (OtBu) | Acid-Labile |

| Glutamic Acid (Glu) | γ-Carboxyl | tert-Butyl ester (OtBu) | Acid-Labile |

| Serine (Ser) | Hydroxyl | tert-Butyl ether (tBu) | Acid-Labile |

| Threonine (Thr) | Hydroxyl | tert-Butyl ether (tBu) | Acid-Labile |

| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl ether (tBu) | Acid-Labile |

| Lysine (Lys) | ε-Amino | tert-Butoxycarbonyl (Boc) | Acid-Labile |

| Arginine (Arg) | Guanidino | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Acid-Labile |

| Histidine (His) | Imidazole | Trityl (Trt) | Acid-Labile |

| Cysteine (Cys) | Thiol | Trityl (Trt) | Acid-Labile |

| Asparagine (Asn) | Amide | Trityl (Trt) | Acid-Labile |

| Glutamine (Gln) | Amide | Trityl (Trt) | Acid-Labile |

| Tryptophan (Trp) | Indole | tert-Butoxycarbonyl (Boc) | Acid-Labile |

The Fmoc-SPPS Cycle: A Step-by-Step Workflow

The assembly of a peptide on a solid support follows a cyclical process, with each cycle adding one amino acid to the growing chain. Each cycle consists of two main stages: deprotection and coupling, interspersed with extensive washing steps to remove excess reagents and byproducts.[10]

// Workflow Start -> Deprotection; Deprotection -> Wash1; Wash1 -> Coupling; Coupling -> Wash2; Wash2 -> Loop; Loop -> Deprotection [label=" Yes"]; Loop -> Cleavage [label=" No (Sequence Complete)"]; Cleavage -> End; } caption: "The iterative workflow of the Fmoc-SPPS cycle."

Experimental Protocols and Quantitative Data

The efficiency of each step in the Fmoc-SPPS cycle is critical for achieving a high yield and purity of the final peptide.[11] The choice of reagents and reaction conditions can be optimized based on the specific peptide sequence.

Detailed Experimental Protocols

Protocol 1: Standard Fmoc Deprotection [8]

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain.

-

Main Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Drain the deprotection solution. Wash the resin extensively with DMF (5-7 times) to completely remove piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Amino Acid Coupling with HBTU/HATU [12][13]

-

Activation Mixture Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent such as HBTU or HATU (3-5 equivalents) in DMF. Add a hindered base like N,N-Diisopropylethylamine (DIEA) (2 equivalents of base per equivalent of coupling agent).

-

Activation: Allow the mixture to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 30-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

(Optional) Capping: To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a solution of acetic anhydride and DIEA in DMF.[11]

Protocol 3: Cleavage from Resin and Side-Chain Deprotection [9]

-

Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.[9]

-

Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. The composition depends on the amino acids present in the peptide (see Table below). A standard "Reagent K" is often used for peptides with sensitive residues.[14]

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin (e.g., 10 mL per gram of resin) and incubate at room temperature with occasional agitation for 2-4 hours.[15]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Add the acidic filtrate dropwise into a large volume of cold diethyl ether (at least 10 times the volume of the filtrate) to precipitate the crude peptide.[9]

-

Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data: Reagent Selection

Table 1: Common Cleavage Cocktails for Fmoc-SPPS [9][16]

| Cocktail Name / Composition | Scavengers | Typical Reaction Time | Application Notes |

| TFA / H₂O / TIS (95:2.5:2.5) | Water, Triisopropylsilane (TIS) | 1.5 - 3 hours | General purpose for peptides without Cys, Met, or Trp. TIS is a scavenger for carbocations.[9] |

| Reagent K (TFA / H₂O / Phenol / Thioanisole / EDT) (82.5:5:5:5:2.5) | Water, Phenol, Thioanisole, 1,2-Ethanedithiol (EDT) | 2 - 4 hours | "Universal" cocktail for peptides containing sensitive residues like Cys, Met, Tyr, and Trp.[14] |

| TFA / H₂O / EDT (95:2.5:2.5) | Water, 1,2-Ethanedithiol (EDT) | 2 - 4 hours | Effective for peptides containing Cys(Trt). |

| TFA / H₂O (95:5) | Water | 1.5 - 3 hours | Used for peptides containing only stable residues like Arg(Pbf), but no Trp, Met, or Cys. Use with caution.[9] |

Table 2: Efficiency of Common Coupling Reagents

| Coupling Reagent | Description | Relative Speed | Racemization Risk | Notes |

| HBTU/HOBt | Benzotriazole-based uronium salt | Fast | Low | A standard, effective, and widely used coupling reagent.[13] |

| HATU/HOAt | Aminium salt with superior activating properties | Very Fast | Very Low | Highly efficient, especially for sterically hindered amino acids and for reducing racemization.[17] |

| DIC/HOBt | Carbodiimide-based activation | Moderate | Low | A cost-effective option. The diisopropylurea byproduct is soluble in DMF.[18] |

| COMU | Oxyma-based uronium salt | Very Fast | Very Low | A safer and highly efficient alternative to benzotriazole-based reagents, with excellent solubility.[17] |

Conclusion

The principle of orthogonal protection, perfectly exemplified by the Fmoc/tBu strategy, is a foundational concept that has revolutionized solid-phase peptide synthesis.[6] Its reliance on chemically distinct deprotection steps—mild base for the temporary Nα-Fmoc group and strong acid for permanent side-chain groups—allows for the precise and efficient assembly of complex peptides.[6][] This robust and versatile methodology minimizes side reactions, leading to higher purity and yield of the target peptide.[] For researchers, scientists, and drug development professionals, a thorough understanding of this principle and the associated experimental parameters is essential for the successful synthesis of peptides for therapeutic, diagnostic, and research applications.

References

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. biosynth.com [biosynth.com]

- 3. benchchem.com [benchchem.com]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. rsc.org [rsc.org]

- 14. merckmillipore.com [merckmillipore.com]

- 15. scribd.com [scribd.com]

- 16. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bachem.com [bachem.com]

- 18. chempep.com [chempep.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Amino Acids for Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The strategic and efficient chemical synthesis of peptides is a foundational pillar of biochemical research and pharmaceutical development. Among the methodologies developed, Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the predominant and most versatile approach.[1][2] Its widespread adoption is a testament to its mild reaction conditions, amenability to automation, and the high fidelity with which complex peptide chains can be assembled.[3][4] This technical guide provides a comprehensive exploration of the core principles of Fmoc-based SPPS, detailing the chemistry, experimental protocols, and critical considerations for the successful synthesis of peptides.

The Core Principle: Orthogonal Protection in Fmoc-SPPS

The elegance of the Fmoc strategy lies in its adherence to the principle of orthogonality.[1] In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one type of group without affecting others.[1][5]

The Fmoc/tBu (tert-butyl) strategy is the canonical example of an orthogonal system in SPPS.[1] It employs:

-

A base-labile α-amino protecting group: The Fmoc group, which is stable to acidic conditions but is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent.[6][7]

-

Acid-labile side-chain protecting groups: Reactive amino acid side chains are protected by groups derived from tert-butyl alcohol (e.g., tBu, Boc, Trt) or other acid-sensitive moieties.[7] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the solid support using a strong acid, such as trifluoroacetic acid (TFA).[1][2]

This orthogonal scheme ensures that the peptide chain can be elongated in a stepwise manner by selectively deprotecting the N-terminus at each cycle, while the side-chain functionalities remain protected until the final cleavage step, thus preventing unwanted side reactions.[1]

The Fmoc-SPPS Workflow: A Cyclical Process

Fmoc-SPPS is a cyclical process that involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[8] The synthesis proceeds from the C-terminus to the N-terminus.[8] Each cycle of amino acid addition can be broken down into three primary steps: deprotection, coupling, and washing.

Figure 1: Cyclical workflow of Fmoc solid-phase peptide synthesis.

Stage 1: Resin Preparation and First Amino Acid Attachment

The synthesis begins with the selection of a solid support, or resin. The choice of resin is critical as it dictates the C-terminal functionality of the final peptide.[4]

| Resin Type | C-Terminal Functionality | Common Applications |

| Wang Resin | Carboxylic Acid | Standard synthesis of peptides with a free C-terminal acid. |

| 2-Chlorotrityl Chloride Resin | Carboxylic Acid | Synthesis of protected peptide fragments due to its high acid lability. |

| Rink Amide Resin | Amide | Standard synthesis of peptide amides.[3] |

Prior to use, the resin must be swelled in an appropriate solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure the reactive sites are accessible.[4] The first Fmoc-protected amino acid is then covalently attached to the resin.

Stage 2: Chain Elongation

This stage comprises the repetitive cycle of deprotection, washing, and coupling.

The removal of the N-terminal Fmoc group is achieved by treating the resin-bound peptide with a mild base.[6] The most common deprotection reagent is a 20% (v/v) solution of piperidine in DMF.[3][6] The reaction proceeds via a β-elimination mechanism, where the piperidine abstracts the acidic proton on the fluorene ring, leading to the cleavage of the carbamate bond and the release of a free N-terminal amine on the peptide chain.[9][10] The dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions.[9]

Figure 2: Fmoc deprotection and byproduct scavenging.

Table 1: Common Fmoc Deprotection Reagents and Conditions

| Reagent | Concentration | Typical Deprotection Time | Notes |

| Piperidine | 20-50% in DMF | 5-20 minutes | The most common and standard reagent.[11][12] |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 1-5% in DMF | Faster than piperidine | A stronger, non-nucleophilic base; can be useful for difficult sequences but may increase risk of side reactions like aspartimide formation.[6][9] |

| 4-Methylpiperidine (4MP) | 20% v/v in DMF | Similar to piperidine | An alternative to piperidine.[13] |

| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Similar to piperidine | Used as an alternative to piperidine.[13] |

Following deprotection and thorough washing of the resin to remove the deprotection reagent and byproducts, the next Fmoc-protected amino acid is introduced.[8] To facilitate the formation of the peptide bond, the carboxylic acid group of the incoming amino acid must be activated.[4] This is achieved using a coupling reagent.

The activated amino acid then reacts with the free N-terminal amine of the resin-bound peptide to form a new peptide bond.[14]

Figure 3: Amino acid activation and peptide bond formation.

Table 2: Comparison of Common Coupling Reagents for Fmoc-SPPS

| Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Level of Racemization | Notes |

| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Highly reactive and efficient, based on HOAt.[15] |

| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | Low | Efficient, based on HOBt.[15] |

| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | Very Low | Similar to HATU in reactivity.[15] |

| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | Low | High efficiency, avoids guanidinylation side reaction.[15] |

| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >95 | Low | Cost-effective, slower kinetics. HOBt suppresses racemization.[15] |

| DIC/OxymaPure® | Carbodiimide/Additive | 60-180 minutes | >95 | Very Low | A modern, safer alternative to HOBt.[15] |

Data adapted from various sources for comparative purposes.[15]

Stage 3: Final Cleavage and Side-Chain Deprotection

Once the desired peptide sequence has been assembled, the peptide is cleaved from the solid support, and the acid-labile side-chain protecting groups are removed simultaneously.[4] This is typically accomplished in a single step by treating the peptide-resin with a strong acid, most commonly trifluoroacetic acid (TFA).[16]

During this process, reactive carbocations are generated from the protecting groups and the resin linker, which can lead to unwanted modifications of sensitive amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine. To prevent these side reactions, "scavengers" are added to the TFA to form a "cleavage cocktail".

Table 3: Common Cleavage Cocktails for Fmoc-SPPS

| Reagent Cocktail | Composition (v/v) | Application |

| Reagent K | TFA/phenol/water/thioanisole/EDT (82.5:5:5:5:2.5) | General purpose, for peptides containing Cys, Met, Trp, Tyr, and Arg.[4] |

| Reagent B | TFA/phenol/water/TIPS (88:5:5:2) | "Odorless" cocktail, useful for peptides with trityl-based protecting groups.[17] |

| TFA/TIS/H₂O | TFA/triisopropylsilane/water (95:2.5:2.5) | A common and effective general-purpose cocktail for many sequences. |

| TFA/EDT/TIS/H₂O | TFA/ethanedithiol/TIS/water (94:2.5:1:2.5) | For peptides containing Cys, Met, or Trp.[16] |

| TFA/H₂O | TFA/water (95:5) | For peptides containing only Arg(Pbf) and no other sensitive residues.[16] |

Stage 4: Purification and Analysis

After cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether.[6] The crude peptide is then isolated by centrifugation and can be purified to homogeneity using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final peptide are confirmed by analytical methods like mass spectrometry and analytical HPLC.

Experimental Protocols

General Protocol for Fmoc-SPPS Cycle

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for a C-terminal amide) in DMF for at least 30-60 minutes in a reaction vessel.[6]

-

Fmoc Deprotection: Drain the DMF. Add a 20% (v/v) solution of piperidine in DMF to the resin. Agitate for 3 minutes, then drain. Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.[6][18]

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and Fmoc byproducts.

-

Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine, DIPEA, 6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.[6]

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

-

Repeat: Repeat steps 2-5 for each amino acid in the sequence.

Protocol for Cleavage and Deprotection

This protocol is a general guideline and the specific cocktail should be chosen based on the peptide sequence (see Table 3).

-

Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with DMF, followed by DCM, and dry it thoroughly under vacuum.[6]

-

Cleavage Reaction: In a fume hood, add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (approximately 10 mL per gram of resin).[17]

-

Incubate the mixture at room temperature with occasional agitation for 1.5-3 hours.[17][19]

-

Peptide Precipitation: Filter the cleavage mixture to separate the resin. Collect the filtrate and add it dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the filtrate).[6][16]

-

Isolation: A white precipitate of the crude peptide should form. Allow the mixture to stand at -20°C for at least 1 hour to maximize precipitation.[16]

-

Washing and Drying: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether 2-3 times. Dry the crude peptide under vacuum.[16]

Conclusion

The Fmoc solid-phase peptide synthesis strategy represents a robust, efficient, and highly refined methodology that has become indispensable in both academic research and industrial drug development. Its reliance on an orthogonal protection scheme with mild deprotection conditions allows for the routine synthesis of a vast array of peptides with high purity and yield. A thorough understanding of the underlying chemistry, careful selection of resins, coupling reagents, and cleavage conditions, and adherence to optimized protocols are paramount to harnessing the full potential of this powerful technology.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. biosynth.com [biosynth.com]

- 6. benchchem.com [benchchem.com]

- 7. chempep.com [chempep.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 12. genscript.com [genscript.com]

- 13. mdpi.com [mdpi.com]

- 14. luxembourg-bio.com [luxembourg-bio.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. peptide.com [peptide.com]

- 18. peptide.com [peptide.com]

- 19. chem.uci.edu [chem.uci.edu]

The OFm Protecting Group for Aspartic Acid: A Technical Guide for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). For trifunctional amino acids like aspartic acid (Asp), the choice of a side-chain protecting group is critical to prevent side reactions, most notably aspartimide formation, which can lead to impurities that are difficult to separate. While the tert-butyl (tBu) group is the standard protection for the β-carboxyl group of aspartic acid in Fmoc-based SPPS, its lability under repeated basic conditions of Fmoc deprotection can be problematic. This technical guide provides an in-depth analysis of the 9-fluorenylmethyl (OFm) ester as a non-conventional side-chain protecting group for aspartic acid. We will explore its chemical properties, potential applications in specialized synthetic strategies, and the significant challenges associated with its use, particularly the lack of orthogonality in standard Fmoc-SPPS. This document also provides detailed, illustrative experimental protocols and quantitative data to guide researchers in considering this unique protecting group for specific applications.

Introduction: The Challenge of Aspartic Acid in Fmoc-SPPS

Aspartic acid is a trifunctional amino acid with a β-carboxyl group on its side chain. In Fmoc-based solid-phase peptide synthesis (SPPS), this side chain must be protected to prevent its participation in unwanted reactions during peptide chain elongation. The most common side reaction associated with aspartic acid is the formation of a succinimide ring, known as an aspartimide. This occurs when the backbone amide nitrogen attacks the side-chain carbonyl group, a reaction catalyzed by the basic conditions used for the removal of the N-terminal Fmoc protecting group (typically 20% piperidine in DMF). Aspartimide formation is problematic as it can lead to a mixture of byproducts, including α- and β-peptides, as well as racemization at the α-carbon of the aspartic acid residue. These impurities are often difficult to separate from the desired peptide, leading to lower yields and complex purification profiles.

The standard protecting group for the aspartic acid side chain, the tert-butyl (tBu) ester, offers a degree of protection. However, in sequences that are particularly prone to aspartimide formation, such as those containing Asp-Gly, Asp-Asn, or Asp-Ser motifs, the OtBu group can be insufficiently stable to withstand the repeated piperidine treatments during a long synthesis. This has led to the development of a range of alternative protecting groups with increased steric hindrance or different electronic properties to better suppress this side reaction.

This guide focuses on a non-traditional protecting group for the aspartic acid side chain: the 9-fluorenylmethyl (OFm) ester. The use of a base-labile protecting group for the side chain in Fmoc-SPPS is counterintuitive to the principle of orthogonality, which dictates that the side-chain protecting groups should be stable to the conditions used for N-terminal deprotection. However, exploring such non-orthogonal strategies can open doors to novel synthetic methodologies for specific applications.

The 9-Fluorenylmethyl (OFm) Protecting Group

The 9-fluorenylmethyl (Fm) group is the core structure of the well-known N-terminal Fmoc protecting group. When used to protect a carboxyl group, it forms a 9-fluorenylmethyl ester (OFm).

Chemical Structure and Properties

The OFm group is a base-labile protecting group. Its cleavage mechanism is analogous to that of the Fmoc group, proceeding via a β-elimination reaction in the presence of a base, such as piperidine. This reaction releases the free carboxylate, dibenzofulvene (DBF), and carbon dioxide. The DBF byproduct is typically scavenged by the base to form a stable adduct.

Caption: Chemical structure of Fmoc-Asp(OFm)-OH.

The Orthogonality Challenge in Fmoc-SPPS

In standard Fmoc-SPPS, the N-terminal Fmoc group is selectively removed at each cycle using a mild base, while the side-chain protecting groups (which are typically acid-labile, like OtBu) remain intact. The use of a base-labile OFm group for the side-chain protection of aspartic acid breaks this fundamental principle of orthogonality. Both the N-terminal Fmoc and the side-chain OFm groups are susceptible to cleavage by piperidine.

This lack of orthogonality presents a major challenge: the potential for premature deprotection of the aspartic acid side chain during the N-terminal Fmoc removal step. An unprotected side-chain carboxylate can lead to a host of side reactions, including:

-

Aspartimide formation: The free carboxylate can be activated, leading to cyclization.

-

Inter-chain and intra-chain side reactions: The unprotected carboxylate could react with other nucleophiles in the peptide or with coupling reagents.

-

Aggregation and solubility issues: The presence of a free carboxylate on the growing peptide chain can alter its physicochemical properties, potentially leading to aggregation on the solid support.

Potential Applications of a Non-Orthogonal Strategy

Despite the significant challenges, a non-orthogonal protecting group strategy using Fmoc-Asp(OFm)-OH could be envisioned for specialized applications where simultaneous or controlled deprotection is desirable.

On-Resin Cyclization

For the synthesis of cyclic peptides where cyclization occurs through the aspartic acid side chain, a strategy involving the simultaneous deprotection of the N-terminus and the Asp side chain could be advantageous. After the linear peptide has been assembled, a final treatment with a base could expose both the N-terminal amine and the side-chain carboxylate, allowing for a subsequent on-resin head-to-side-chain cyclization.

Synthesis of Specific Peptide Fragments for Convergent Synthesis

In a convergent peptide synthesis strategy, protected peptide fragments are synthesized and then ligated to form the final peptide. A fragment with a C-terminal Asp residue could potentially be synthesized using Fmoc-Asp(OFm)-OH. The final deprotection step would yield a fragment with a free C-terminal carboxyl group and a deprotected side chain, which might be desirable for certain ligation chemistries.

Differential Lability: A "Semi-Orthogonal" Approach

The lability of the Fmoc and OFm groups to piperidine is not identical. The rate of cleavage can be influenced by steric hindrance and the electronic environment. It has been suggested that with careful control of the deprotection time, a degree of selectivity can be achieved. For instance, a short treatment with piperidine (e.g., 15-20 minutes) may be sufficient to deprotect the N-terminal Fmoc group while leaving a significant portion of the more sterically hindered side-chain OFm group intact[1]. This "semi-orthogonal" approach is highly dependent on the specific peptide sequence and requires meticulous optimization.

Caption: A logical workflow illustrating the concept of semi-orthogonal deprotection.

Quantitative Data

Due to the non-standard nature of using OFm as a side-chain protecting group in Fmoc-SPPS, there is a lack of systematic studies and quantitative data in the peer-reviewed literature. The following tables are illustrative and based on theoretical considerations and data from analogous systems. They are intended to provide a framework for the type of data that would need to be generated to validate this strategy.

Table 1: Theoretical Relative Lability of Protecting Groups to 20% Piperidine in DMF

| Protecting Group | Position | Relative Rate of Cleavage (Theoretical) | Notes |

| N-terminal Fmoc | α-Amine | 100 | Standard deprotection. |

| Side-chain OFm | β-Carboxyl | 70 - 90 | Potentially slower due to steric hindrance, but still highly labile. |

| Side-chain OtBu | β-Carboxyl | < 1 | Stable to piperidine. |

Table 2: Hypothetical Aspartimide Formation in a Model Peptide (H-Val-Lys-Asp-Gly-Tyr-Ile-NH₂) after 10 Cycles of Deprotection

| Asp Side-Chain Protecting Group | Deprotection Conditions | Aspartimide Formation (%) (Hypothetical) | Reference Protecting Group |

| OtBu | 20% Piperidine/DMF, 2 x 10 min | 15 - 25% | Standard |

| OFm | 20% Piperidine/DMF, 2 x 10 min | > 50% | High due to premature deprotection. |

| OFm | 20% Piperidine/DMF, 1 x 15 min | 30 - 40% | Reduced, but still significant. |

Experimental Protocols

The following protocols are provided as a guide for researchers wishing to explore the use of the OFm protecting group. Caution: These are illustrative protocols and require significant optimization for any specific application.

Synthesis of Fmoc-Asp(OFm)-OH

This protocol describes the synthesis of Fmoc-Asp(OFm)-OH from commercially available starting materials.

Materials:

-

Fmoc-Asp(OtBu)-OH

-

9-Fluorenylmethanol

-

4-Dimethylaminopyridine (DMAP)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

Procedure:

-

Esterification:

-

Dissolve Fmoc-Asp(OtBu)-OH (1 equivalent), 9-fluorenylmethanol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Add a solution of DCC (1.5 equivalents) in DCM dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Fmoc-Asp(OtBu)-OFm.

-

-

OtBu Deprotection:

-

Dissolve the crude Fmoc-Asp(OtBu)-OFm in a solution of 95% TFA in DCM.

-

Stir the reaction at room temperature for 2-4 hours.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with cold diethyl ether to precipitate the product.

-

Collect the solid by filtration and dry under vacuum to yield Fmoc-Asp(OFm)-OH.

-

Caption: Workflow for the synthesis of Fmoc-Asp(OFm)-OH.

Incorporation of Fmoc-Asp(OFm)-OH into a Peptide

This protocol outlines the steps for coupling Fmoc-Asp(OFm)-OH during Fmoc-SPPS.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Fmoc-Asp(OFm)-OH

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA)

-

DMF

Procedure:

-

Swell the peptide-resin in DMF.

-

Prepare the coupling solution: Dissolve Fmoc-Asp(OFm)-OH (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin thoroughly with DMF.

-

Perform a Kaiser test to confirm the completion of the coupling.

Controlled N-Terminal Fmoc Deprotection

This protocol describes a modified deprotection step to attempt selective removal of the N-terminal Fmoc group.

Materials:

-

Fmoc-Peptide-Asp(OFm)-Resin

-

20% Piperidine in DMF

Procedure:

-

Wash the resin with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for a precisely controlled time (e.g., 15 minutes).

-

Immediately drain the deprotection solution and wash the resin thoroughly with DMF to stop the reaction.

-

Proceed to the next coupling step.

Conclusion and Future Perspectives

The use of a 9-fluorenylmethyl (OFm) ester as a side-chain protecting group for aspartic acid in Fmoc-SPPS represents a departure from the standard orthogonal protection schemes. The inherent lack of orthogonality with the N-terminal Fmoc group makes it an unsuitable choice for routine peptide synthesis due to the high risk of premature side-chain deprotection and subsequent side reactions.

However, for specialized applications such as on-resin cyclization or the synthesis of specific peptide fragments for convergent strategies, the concept of using a base-labile side-chain protection warrants further investigation. The potential for "semi-orthogonal" deprotection through careful control of reaction conditions is an intriguing possibility, but one that would require extensive optimization and validation for each specific peptide sequence.

Future research in this area could focus on:

-

Systematic studies to quantify the relative lability of N-terminal Fmoc versus side-chain OFm groups in various sequence contexts.

-

The development of modified fluorenyl-based side-chain protecting groups with altered lability to allow for a greater degree of selective cleavage.

-

The application of this non-orthogonal strategy to the synthesis of complex cyclic peptides and other constrained analogues.

References

Understanding and Mitigating Aspartimide Formation in Fmoc-Based Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Aspartimide formation is a significant and persistent challenge in solid-phase peptide synthesis (SPPS) utilizing Fmoc chemistry. This intramolecular cyclization side reaction can lead to a host of impurities, including the formation of β-aspartyl peptides, racemized products, and piperidide adducts. These byproducts often co-elute with the target peptide during purification and can be difficult to detect, as they are often mass-neutral. The consequences are reduced yields, complex purification processes, and potential risks to the efficacy and safety of peptide-based therapeutics. This guide provides an in-depth examination of the mechanisms behind aspartimide formation, the factors that influence it, and the modern strategies employed to suppress this problematic side reaction.

The Mechanism of Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular side reaction that occurs during the Fmoc-deprotection step in SPPS. The process is initiated by the deprotonation of the backbone amide nitrogen of the amino acid residue C-terminal to the aspartic acid. This deprotonation is typically caused by the piperidine used to remove the Fmoc protecting group. The resulting negatively charged nitrogen atom then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester. This leads to the formation of a five-membered succinimide ring, known as an aspartimide intermediate, and the displacement of the side-chain protecting group's alcohol (e.g., tert-butanol from OtBu).[1]

This aspartimide intermediate is highly susceptible to nucleophilic attack. The piperidine present in the deprotection solution can attack the aspartimide at either the α- or β-carbonyl carbon, leading to the formation of α- and β-piperidide adducts. Furthermore, hydrolysis of the aspartimide ring, which can occur during subsequent synthesis steps or purification, opens the ring to form both α- and β-aspartyl peptides. A critical issue is that the aspartimide intermediate is chirally unstable and can easily racemize, leading to the incorporation of D-aspartic acid residues in both the α and β positions. These various byproducts not only reduce the yield of the desired peptide but also introduce impurities that are often difficult to separate.[1]

Factors Influencing Aspartimide Formation

Several factors during Fmoc-SPPS can influence the rate and extent of aspartimide formation. Understanding these factors is crucial for designing effective mitigation strategies.

-

Peptide Sequence: The amino acid residue immediately C-terminal to the aspartic acid has the most significant impact. Sequences with small, sterically unhindered residues are most susceptible because they allow the peptide backbone to adopt the conformation necessary for the intramolecular attack. The most problematic sequences are Asp-Gly , followed by Asp-Asn , Asp-Ser , and Asp-Ala .[1][2]

-

Fmoc Deprotection Conditions:

-

Base: Strong bases like piperidine promote the reaction. Weaker bases such as piperazine or morpholine can reduce aspartimide formation, though they may be less efficient at Fmoc removal.[3]

-

Temperature: Higher temperatures accelerate the rate of aspartimide formation.[1]

-

Time: Longer exposure to basic conditions increases the cumulative amount of byproduct formation.[4]

-

Additives: The addition of acidic additives like 0.1 M hydroxybenzotriazole (HOBt) or formic acid to the piperidine solution can buffer the basicity and significantly reduce the side reaction.[3][5]

-

-

Asp Side-Chain Protecting Group: The standard tert-butyl (OtBu) protecting group offers limited steric hindrance.[1] Bulkier ester protecting groups can physically shield the side-chain carbonyl from nucleophilic attack, thereby reducing aspartimide formation.[3]

-

Solvent: The polarity of the solvent can influence the reaction rate, with higher polarity leading to more aspartimide formation.[1][6]

Strategies for Mitigation and Prevention

Given the challenges posed by aspartimide formation, numerous strategies have been developed. These can be broadly categorized into modifying reaction conditions, using specialized amino acid derivatives, or altering the peptide backbone.

Modification of Fmoc-Deprotection Conditions

A straightforward approach is to alter the deprotection cocktail. This is often the first and simplest method to try.

| Strategy | Reagent/Condition | Efficacy & Considerations |

| Use Weaker Bases | 2-5% Piperazine in DMF/NMP; Morpholine in DMF | Can significantly reduce aspartimide formation. However, Fmoc removal may be slower or incomplete, requiring longer reaction times.[3] |

| Acidic Additives | 20% Piperidine in DMF with 0.1 M HOBt or 0.1-1 M Oxyma Pure | Buffers the basicity of the solution, reducing the rate of aspartimide formation. HOBt is effective but has safety concerns (explosive when anhydrous). Oxyma Pure is a safer alternative.[3][7] |

| Lower Temperature | Perform deprotection at room temperature or below | Reduces the reaction rate but may also slow down Fmoc removal.[1] |

Sterically Hindered Side-Chain Protecting Groups

Using an Fmoc-Asp derivative with a bulkier side-chain protecting group than OtBu is a highly effective strategy. These groups sterically hinder the initial intramolecular cyclization.

| Protecting Group | Derivative Name | Performance Relative to OtBu |